

Optimal YTP-17 Concentration for NCI-H2052 Cells: Application Notes and Protocols

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Compound of Interest				
Compound Name:	YTP-17			
Cat. No.:	B10861930	Get Quote		

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Introduction

YTP-17 is a potent and orally active small molecule inhibitor of the YAP-TEAD protein-protein interaction, a critical node in the Hippo signaling pathway.[1] The Hippo pathway is a key regulator of organ size, cell proliferation, and apoptosis, and its dysregulation is implicated in the development and progression of various cancers, including malignant mesothelioma. The NCI-H2052 cell line, derived from a patient with pleural mesothelioma of the sarcomatoid histotype, is a widely used model for studying this aggressive cancer. This document provides detailed application notes and protocols for determining and utilizing the optimal concentration of YTP-17 for inducing anti-proliferative effects in NCI-H2052 cells.

Data Presentation

The anti-proliferative activity of **YTP-17** on NCI-H2052 cells has been quantified, providing a critical starting point for experimental design.

Parameter	Value	Cell Line	Reference
IC50 (72h treatment)	45 nM	NCI-H2052	[1]

Signaling Pathway

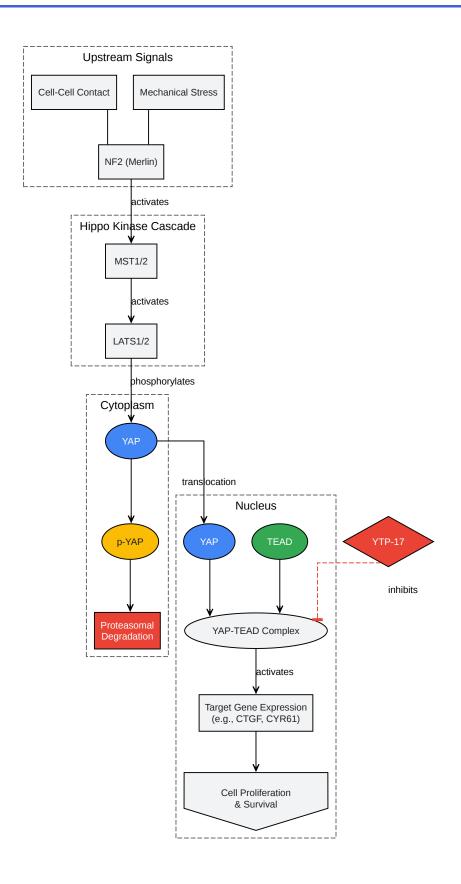


Methodological & Application

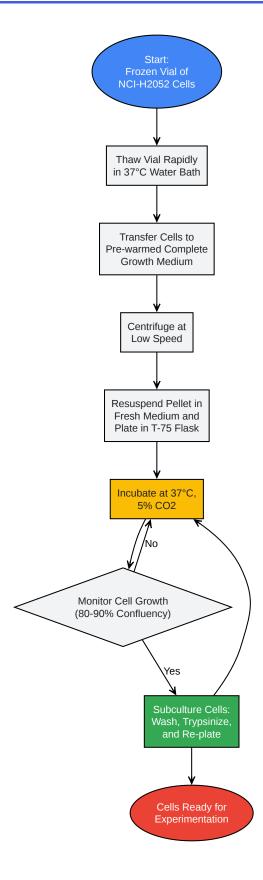
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YTP-17 functions by disrupting the interaction between Yes-associated protein (YAP) and the TEA domain (TEAD) family of transcription factors. In malignant mesothelioma, particularly in cells with mutations in upstream Hippo pathway components like NF2 (as is common in NCI-H2052), the YAP/TAZ complex translocates to the nucleus, binds to TEAD, and drives the transcription of genes that promote cell proliferation and inhibit apoptosis. YTP-17's mechanism of action is to prevent this interaction, thereby suppressing the oncogenic transcriptional program.









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References

- 1. medchemexpress.com [medchemexpress.com]
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